Cas no 2229327-04-0 (4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine)

4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine is a heterocyclic compound featuring a piperidine moiety linked to a benzodioxin ring system via an ether bridge. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The benzodioxin component enhances stability and lipophilicity, while the piperidine group offers versatility for further functionalization. Its balanced molecular architecture facilitates selective binding in bioactive molecules, particularly in CNS-targeting compounds. The compound's synthetic accessibility and modularity make it advantageous for structure-activity relationship studies. Careful handling is recommended due to potential reactivity of the ether and amine functionalities under strong acidic or basic conditions.
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine structure
2229327-04-0 structure
Product name:4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
CAS No:2229327-04-0
MF:C13H17NO3
MW:235.278983831406
CID:6327106
PubChem ID:165669076

4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
    • EN300-1988144
    • 2229327-04-0
    • Inchi: 1S/C13H17NO3/c1-2-4-12-11(3-1)15-9-13(17-12)16-10-5-7-14-8-6-10/h1-4,10,13-14H,5-9H2
    • InChI Key: UFMAMVBCUHLBIJ-UHFFFAOYSA-N
    • SMILES: O(C1COC2C=CC=CC=2O1)C1CCNCC1

Computed Properties

  • Exact Mass: 235.12084340g/mol
  • Monoisotopic Mass: 235.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 39.7Ų

4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1988144-0.1g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
0.1g
$755.0 2023-09-16
Enamine
EN300-1988144-0.25g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
0.25g
$789.0 2023-09-16
Enamine
EN300-1988144-0.5g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
0.5g
$823.0 2023-09-16
Enamine
EN300-1988144-2.5g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
2.5g
$1680.0 2023-09-16
Enamine
EN300-1988144-5.0g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
5g
$2485.0 2023-06-01
Enamine
EN300-1988144-5g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
5g
$2485.0 2023-09-16
Enamine
EN300-1988144-10g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
10g
$3683.0 2023-09-16
Enamine
EN300-1988144-1.0g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
1g
$857.0 2023-06-01
Enamine
EN300-1988144-1g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
1g
$857.0 2023-09-16
Enamine
EN300-1988144-0.05g
4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine
2229327-04-0
0.05g
$719.0 2023-09-16

Additional information on 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine

4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine (CAS No. 2229327-04-0): A Comprehensive Overview

4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine (CAS No. 2229327-04-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its unique benzodioxin-piperidine hybrid structure, is increasingly studied for its potential applications in drug development and material science. Its molecular formula and structural features make it a valuable intermediate in synthesizing more complex molecules.

The benzodioxin moiety in 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine contributes to its stability and binding affinity, which are critical in medicinal chemistry. Researchers are particularly interested in its role as a pharmacophore in designing new therapeutic agents. The piperidine ring, a common feature in many bioactive compounds, enhances its versatility in drug formulation. This dual functionality positions the compound as a promising candidate for addressing various health-related challenges.

One of the most searched questions regarding 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine is its potential role in treating neurological disorders. Recent studies suggest that derivatives of this compound may interact with neurotransmitter systems, making it a subject of interest for conditions like anxiety and depression. Another hot topic is its application in green chemistry, where researchers explore eco-friendly synthesis methods to produce this compound with minimal environmental impact.

The synthesis of 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine typically involves multi-step organic reactions, including etherification and cyclization processes. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation have been employed to improve yield and purity. These innovations align with the growing demand for sustainable and efficient chemical production methods.

In the pharmaceutical industry, 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine is often used as a building block for more complex molecules. Its structural flexibility allows for modifications that can enhance bioavailability and target specificity. This adaptability makes it a valuable asset in the development of next-generation medications, particularly in areas like central nervous system (CNS) therapeutics and pain management.

Market trends indicate a rising demand for 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine, driven by its diverse applications. The compound's unique properties have also sparked interest in material science, where it is explored for its potential in creating advanced polymers and coatings. As research continues, the scope of its applications is expected to expand further.

Quality control and regulatory compliance are paramount when working with 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine. Reputable suppliers ensure that the compound meets stringent purity standards, often exceeding 98%. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to verify its composition and purity.

For researchers and industry professionals, understanding the physicochemical properties of 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine is crucial. Its solubility, melting point, and stability under various conditions are key factors in determining its suitability for specific applications. Detailed technical data sheets are available from manufacturers to assist in these evaluations.

In conclusion, 4-(2,3-dihydro-1,4-benzodioxin-2-yloxy)piperidine (CAS No. 2229327-04-0) represents a fascinating area of study with broad implications across multiple industries. Its unique chemical structure and functional versatility make it a compound of enduring interest. As scientific advancements continue, its role in innovation and discovery is likely to grow, offering new opportunities for researchers and developers alike.

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